1,4,7,10-Tetraazacyclopentadecane
Description
Structure
3D Structure
Properties
CAS No. |
83616-30-2 |
|---|---|
Molecular Formula |
C11H26N4 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1,4,7,10-tetrazacyclopentadecane |
InChI |
InChI=1S/C11H26N4/c1-2-4-12-6-8-14-10-11-15-9-7-13-5-3-1/h12-15H,1-11H2 |
InChI Key |
OIFMESATLHOYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCNCCNCCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,7,10 Tetraazacyclopentadecane and Its Derivatives
Direct Cyclization Strategies for the Formation of 1,4,7,10-Tetraazacyclopentadecane
The formation of the 15-membered ring of this compound is typically achieved through cyclization reactions that bring together linear precursors. These methods often require careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization.
Multi-Step Synthetic Routes
The Richman-Atkins synthesis is a widely recognized and versatile method for preparing polyaza macrocycles and can be adapted for this compound. squarespace.comacs.orgclemson.eduresearchgate.netnih.gov This multi-step approach involves the use of tosyl (p-toluenesulfonyl) protecting groups to activate the amine functionalities and to provide steric bulk that can favor cyclization. clemson.edu
The general strategy involves the preparation of a linear tetraamine (B13775644) precursor with terminal primary amines and two central secondary amines. The nitrogen atoms are typically protected with tosyl groups. This N-tosylated linear tetraamine is then reacted with a suitable dielectrophile, such as a ditosylated diol, under high-dilution conditions to promote intramolecular ring closure. The use of a base, such as cesium carbonate, facilitates the deprotonation of the sulfonamide protons, enhancing their nucleophilicity for the cyclization reaction. squarespace.com Following the successful formation of the tosylated macrocycle, the tosyl groups are removed, often under harsh acidic conditions (e.g., concentrated sulfuric acid) or using reducing agents, to yield the final macrocycle. squarespace.com
A plausible synthetic route for this compound via a modified Richman-Atkins approach could involve the cyclization of N,N',N'',N'''-tetratosyl-N,N'-bis(2-aminoethyl)-1,3-propanediamine with a suitable diether ditosylate. The choice of the linear tetraamine is crucial, with precursors like N,N'-Bis(2-aminoethyl)-1,3-propanediamine serving as a potential starting point for the synthesis of the required 15-membered ring structure. researchgate.net
Ring-Forming Dialkylation Approaches
Ring-forming dialkylation is another key strategy for the synthesis of polyaza macrocycles. This method typically involves the reaction of a diamine with a dihaloalkane. For the synthesis of this compound, a linear tetraamine could be reacted with a dihaloalkane of appropriate length to form the 15-membered ring. The success of this approach often depends on high-dilution conditions to minimize the formation of linear polymers.
Templated Synthesis Techniques
Template-assisted synthesis can significantly improve the efficiency of macrocyclization by organizing the linear precursor into a conformation that favors ring closure. Metal ions are commonly used as templates, coordinating to the donor atoms of the linear precursor and bringing the reactive ends into proximity. While specific examples for the templated synthesis of this compound are not extensively documented, the general principle is applicable. A suitable metal ion could coordinate to the nitrogen atoms of a linear tetraamine, facilitating its cyclization with a dielectrophile. The metal ion is subsequently removed from the resulting macrocyclic complex.
Functionalization and Derivatization Approaches for this compound
Once the macrocyclic scaffold is formed, it can be further modified to introduce specific functionalities. This is often crucial for tuning the properties of the macrocycle for specific applications.
Design and Synthesis of Pendant Arm Derivatives
The secondary amine groups within the this compound ring provide reactive sites for the introduction of pendant arms. rsc.orgmdpi.com This is typically achieved through N-alkylation reactions, where the macrocycle is reacted with an appropriate alkylating agent containing the desired functional group.
The synthesis of pendant arm derivatives often requires selective protection of some of the amine groups to control the position and number of appended arms. For instance, to introduce a single pendant arm, three of the four nitrogen atoms can be protected with suitable protecting groups, such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) groups. The remaining unprotected nitrogen can then be alkylated. Subsequent deprotection yields the mono-functionalized macrocycle.
A variety of functional groups can be introduced as pendant arms, including those with additional donor atoms for enhanced metal coordination (e.g., carboxylates, pyridyls), fluorescent reporters for sensing applications, or reactive groups for conjugation to biomolecules. rsc.org
Heteroatom Substitution within the Macrocyclic Ring (e.g., 1-thia-4,7,10,13-tetraazacyclopentadecane)
The properties of the macrocycle can also be modified by replacing one or more of the nitrogen donor atoms with another heteroatom, such as sulfur. The synthesis of thia-aza macrocycles often involves similar cyclization strategies to their all-nitrogen counterparts.
For the synthesis of 1-thia-4,7,10,13-tetraazacyclopentadecane, a potential synthetic route would involve the cyclization of a linear precursor containing both sulfur and nitrogen atoms. A plausible approach would be the reaction of bis(2-aminoethyl)sulfide with a suitable N,N'-disubstituted-1,3-diaminopropane derivative where the substituents are leaving groups. For instance, the reaction of bis(2-aminoethyl)sulfide with N,N'-bis(2-bromoethyl)amine under high dilution could potentially yield the desired 15-membered thia-aza macrocycle. The nitrogen atoms would likely require protection during the synthesis, followed by a deprotection step.
Synthesis of Bifunctional Derivatives for Conjugation
The development of bifunctional derivatives of tetraazamacrocycles is crucial for their use in applications like radioimmunotherapy and medical imaging, where they are attached to biomolecules such as antibodies. nih.gov A bifunctional chelator possesses two key components: a macrocyclic core that strongly binds to a metal ion and a reactive functional group that allows for covalent attachment to another molecule. nih.gov
A common strategy involves the N-alkylation of the macrocycle. For instance, derivatives of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a well-known chelator based on the cyclen framework, can be synthesized to include additional functional groups. nih.gov One approach is the alkylation of cyclen with one equivalent of a para-functionalized alkyl 2-bromophenyl-acetate and three equivalents of tert-butyl 2-bromoacetate. This method yields derivatives with an extra carbonyl or alkyne group, enabling site-specific labeling of biomolecules through reactions like oxime ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".
An example is the synthesis of a DOTA derivative designed for conjugation to antibodies. An improved synthesis for 1,4,7,10-tetraaza-N-(1-carboxy-3-(4-nitrophenyl)propyl)-N',N'',N'''-tris(acetic acid)cyclododecane (PA-DOTA) was developed to overcome challenges with partially alkylated byproducts. nih.gov Once the pure nitro-functionalized PA-DOTA was isolated, it was converted to an isothiocyanato form, which readily conjugates to monoclonal antibodies. nih.gov
Another approach focuses on creating C-functionalized derivatives to avoid altering the coordination properties of the nitrogen atoms. For the related macrocycle cyclam, a two-step synthesis involving the CuAAC click chemistry has been used to functionalize a hydroxyethyl (B10761427) cyclam derivative, yielding bifunctional chelators with a wide range of functionalities.
The following table summarizes different synthetic routes for bifunctional tetraaza macrocycles, primarily focusing on derivatives of the common cyclen (12-membered ring) and cyclam (14-membered ring) frameworks, as these are extensively documented.
Table 1: Synthetic Approaches for Bifunctional Tetraazamacrocycles
| Macrocycle Base | Functionalization Strategy | Reaction Type | Resulting Functional Group for Conjugation |
|---|---|---|---|
| Cyclen (DOTA) | N-alkylation with functionalized phenylacetate | Alkylation | Carbonyl, Alkyne |
| Cyclen (DOTA) | N-alkylation with nitrophenylpropyl group | Alkylation, Reduction, Conversion | Isothiocyanate |
| Cyclam | C-functionalization of hydroxyethyl derivative | CuAAC "Click Chemistry" | Various (via alkyne handle) |
Optimization of Synthetic Reaction Conditions and Product Yields
The efficiency of synthesizing the parent macrocycles, like 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), is critical for their widespread use. Various methods have been developed and optimized to improve yields and simplify procedures.
One of the traditional and effective methods is the Richman-Atkins synthesis, which involves the cyclization of tosylated linear polyamines. For example, reacting the disodium (B8443419) salt of N,N′,N′′-tritosyldiethylenetriamine with ethylene (B1197577) glycol ditosylate can produce 1,4,7-tritosyl-1,4,7-triazacyclononane, a related triazamacrocycle, in a 71% yield. lookchem.com Subsequent detosylation yields the final macrocycle. lookchem.com Modifications using a dilithium (B8592608) salt instead of a disodium salt have been shown to produce high yields. lookchem.com
Further optimizations have focused on the cyclization step. For instance, a process for preparing 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane, a protected precursor to cyclen, found that the continuous addition of 0.25 to 0.35 equivalents of p-toluenesulfonic acid (p-TsOH) over several hours to a benzylaziridine emulsion improved the yield to 60-65%. google.com
The choice of solvent and reactants is also crucial. A patented process describes the condensation of triethylenetetramine (B94423) with glyoxal (B1671930) hydrate, followed by cyclization with 1,2-dichloroethane (B1671644) in N,N-dimethylacetamide (DMAC) in the presence of sodium carbonate and sodium bromide as a catalyst. google.com This method highlights the importance of specific reagents and conditions to drive the reaction towards the desired macrocyclic product and improve industrial applicability. google.com
The following table summarizes key optimized conditions for the synthesis of 1,4,7,10-tetraazacyclododecane (cyclen).
Coordination Chemistry of 1,4,7,10 Tetraazacyclopentadecane Metal Complexes
Fundamental Principles of Metal-Macrocycle Complexation
The formation of metal complexes with macrocyclic ligands is governed by several key principles that differentiate them from their acyclic analogues. A primary concept is the macrocyclic effect , which describes the enhanced thermodynamic stability of a complex with a macrocyclic ligand compared to a complex of the same metal ion with a similar, non-cyclic ligand (chelate effect). This increased stability is largely attributed to a more favorable entropy change upon complexation. The pre-organized structure of the macrocyclic ligand reduces the entropic penalty associated with organizing the donor atoms around the metal ion.
The stability and selectivity of metal-macrocycle complexes are influenced by a variety of factors. These include the "hole size" of the macrocycle, the nature of the donor atoms, the conformational flexibility of the macrocyclic ring, and the properties of the metal ion, such as its size, charge, and preferred coordination geometry. The compatibility between the ionic radius of the metal ion and the cavity size of the macrocycle is a crucial determinant of complex stability. When the metal ion fits well within the macrocyclic cavity, a more stable complex is generally formed.
Chelation Thermodynamics of 1,4,7,10-Tetraazacyclopentadecane Complexes
The thermodynamic stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The chelation thermodynamics of this compound with various metal ions have been a subject of research to understand its coordination behavior.
Determination of Stability Constants with Divalent Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(II), Cd(II), Hg(II), Pb(II))
The stability constants for the 1:1 complexes of 1,4,8,12-tetraazacyclopentadecane (B99928) ( ias.ac.inaneN₄) with several divalent transition metal ions have been determined, primarily through potentiometric titration. Early studies by Kodama and Kimura provided key insights into the thermodynamic stability of these complexes. The stability constant for the Hg(II) complex with ias.ac.inaneN₄ was reported to be log K = 23.7 at 25 °C. acs.org
Further investigations into a series of tetraazamacrocycles revealed the stability constants for other divalent metal ions. For instance, the log K values for the complexes of ias.ac.inaneN₄ with Cu(II) and Ni(II) were determined to be 20.7 and 13.5, respectively, at 25 °C in a 0.2 M NaNO₃ medium. These studies also reported the stability constants for Co(II), Zn(II), and Cd(II) complexes under the same conditions.
A comparative study on dibenzo-substituted tetraaza macrocycles found a notable dislocation in the stability pattern for Cd(II) with the 15-membered ring system, suggesting a unique fit for this particular metal ion. nih.gov
Below is a table summarizing the available stability constants for divalent metal ion complexes with 1,4,8,12-tetraazacyclopentadecane.
| Metal Ion | log K | Temperature (°C) | Ionic Strength (M) |
|---|---|---|---|
| Cu(II) | 20.7 | 25 | 0.2 (NaNO₃) |
| Ni(II) | 13.5 | 25 | 0.2 (NaNO₃) |
| Hg(II) | 23.7 | 25 | 0.20 (NaNO₃) acs.org |
Determination of Stability Constants with Trivalent Lanthanide Ions (e.g., Gd(III), Tb(III), La(III))
The complexation of trivalent lanthanide ions by macrocyclic ligands is of particular interest due to their application in magnetic resonance imaging (MRI) as contrast agents. While extensive research has been conducted on lanthanide complexes with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), specific stability constant data for this compound with lanthanide ions such as Gd(III), Tb(III), and La(III) are not prominently available in the reviewed literature.
Chelation Studies with Actinium(III) and Other Radiometals
The development of chelators for radiometals like Actinium-225 (Ac-225) is crucial for targeted alpha therapy in cancer treatment. ethz.chnih.gov Ac³⁺ is the largest trivalent cation, and its large ionic radius presents a challenge for chelation. nih.gov The stability of Ac(III) complexes is a critical factor in preventing the release of the radioisotope in vivo.
Currently, DOTA and its derivatives are the most studied chelators for Ac-225. nih.govethz.chresearchgate.net However, the cavity of DOTA is considered suboptimal for the large Ac³⁺ ion, which can affect the in vivo stability of the complex. nih.gov There is a recognized need for new chelators with larger cavities that might better accommodate Ac³⁺. While this compound has a larger ring size than DOTA, specific studies on its chelation with Actinium(III) and the corresponding stability constants are not found in the surveyed literature. Theoretical studies on actinide-DOTA complexes indicate that the bonding is primarily electrostatic. acs.orgnih.gov
Influence of Ligand Protonation on Metal Ion Binding Properties
The binding of a metal ion to a tetraazamacrocycle like this compound is a pH-dependent process. The nitrogen atoms of the macrocycle can be protonated at lower pH values, competing with the metal ion for coordination. The protonation constants (log KᵢH) of the ligand are therefore essential for understanding its complexation behavior.
For 1,4,8,12-tetraazacyclopentadecane ( ias.ac.inaneN₄), the stepwise protonation constants have been determined. These values indicate the pH range over which the ligand becomes protonated, thereby influencing the conditions required for efficient metal complex formation. The complexation reaction with metal ions involves the displacement of these protons. The rate of complex formation can be significantly affected by the degree of ligand protonation; for instance, lower pH generally leads to slower complexation rates due to electrostatic repulsion between the metal cation and the protonated ligand. researchgate.net
Comparative Analysis of Macrocyclic Ring Size and Pendant Group Effects on Complex Stability
The stability of metal complexes with tetraazamacrocycles is significantly influenced by the size of the macrocyclic ring and the nature of any pendant functional groups.
Ring Size Effect: The "best-fit" concept suggests that a metal ion will form the most stable complex with a macrocycle whose cavity size best matches the ionic radius of the metal. For a series of tetraazamacrocycles with ring sizes from 12 to 16, the stability of their metal complexes often shows a peak at a particular ring size for a given metal ion. For instance, studies on Hg(II) complexes with tetraamines of varying ring sizes did not show special cavity selectivity, with stability constants being only slightly greater than their open-chain counterparts. acs.org However, for other ions like Cd(II), a 15-membered ring was found to provide enhanced stability compared to 14- or 16-membered rings. nih.gov This highlights that the optimal ring size is highly dependent on the specific metal ion.
Chelation Kinetics of this compound Metal Complexes
The kinetics of complex formation and dissociation are crucial for understanding the stability and potential applications of metal complexes. For tetraazamacrocycles, these processes are often slow, conferring significant inertness to the resulting complexes.
Studies on Dissociation Rate Mechanisms
Specific quantitative data on the dissociation rate mechanisms for metal complexes of this compound were not found in the reviewed research. However, for related tetraazamacrocyclic complexes, dissociation is known to be extremely slow in neutral solutions and is typically studied under acidic conditions. The mechanism is generally acid-catalyzed, where protonation of one or more of the coordinated nitrogen atoms initiates the "unwrapping" of the macrocycle from the metal center. The rate of dissociation often shows a first-order or higher dependence on the acid concentration. For instance, studies on similar macrocyclic complexes reveal that the rate law can be complex, sometimes involving pathways that are dependent on the concentration of buffer anions, in addition to protons. rsc.orgnih.gov
Characterization of Kinetic Inertness in Metal Complexes
Kinetic inertness refers to the resistance of a complex to undergo ligand substitution reactions. fiveable.melibretexts.org While specific half-life values for the dissociation of libretexts.organeN4 complexes are not documented in the provided search results, the complexes are expected to be highly inert, a hallmark characteristic of macrocyclic complexes. This high inertness stems from the macrocyclic effect, where the pre-organized structure of the ligand and the chelation by multiple donor atoms create a high activation energy barrier for the dissociation of the metal ion. libretexts.org For comparison, the acid dissociation of the planar nickel(II) complex with the 14-membered analogue, libretexts.organeN4, is exceedingly slow, with an estimated half-life of approximately 30 years, underscoring the profound kinetic stability of such compounds. electronicsandbooks.com The kinetic inertness of a complex is a distinct property from its thermodynamic stability; a complex can be thermodynamically unstable yet kinetically inert if the pathway to dissociation has a high activation energy. libretexts.org
Coordination Modes and Metal Ion Selectivity
The coordination behavior of this compound is dictated by its structural characteristics, which in turn govern its selectivity for different metal ions.
Factors Governing Metal Ion Selectivity and Specificity
The selectivity of a macrocyclic ligand for a particular metal ion is governed by a combination of factors, including the relative sizes of the metal ion and the ligand's cavity, the charge on the metal ion, and the geometric preferences of the metal. libretexts.orglibretexts.org The 15-membered ring of libretexts.organeN4 provides a larger coordination cavity compared to its smaller analogues like 1,4,7,10-tetraazacyclododecane (B123705) ( mdpi.comaneN4). This larger size influences which metal ions it can most effectively encapsulate.
A key factor is the "best-fit" principle, where the ligand shows highest affinity for metal ions whose ionic radius matches the size of the macrocyclic cavity. Structural studies on a series of nickel(II) complexes with 14-, 15-, and 16-membered tetraazamacrocycles have shown that the average in-plane nickel-nitrogen bond distance increases as the ring size expands. oup.com This demonstrates that the larger ring of libretexts.organeN4 accommodates the metal ion with less strain than a smaller ring but also with potentially less pre-organization, affecting thermodynamic stability. The flexibility of the chelate rings—in this case, a combination of five- and six-membered rings—also plays a crucial role in allowing the macrocycle to adapt to the preferred coordination geometry of the encapsulated metal ion. oup.com
Analysis of Coordination Geometries Around Various Metal Centers
X-ray crystal structure analysis has provided detailed insights into the coordination geometries of metal complexes with this compound. Studies on nickel(II) complexes, specifically trans-[NiCl₂(C₁₁H₂₆N₄)] and trans-[Ni(NCS)₂(C₁₁H₂₆N₄)], reveal a six-coordinate, distorted octahedral geometry around the Ni(II) center. oup.com The four nitrogen atoms of the macrocycle form the equatorial plane, with the two anionic ligands (Cl⁻ or NCS⁻) occupying the axial positions.
In these structures, the macrocycle adopts a conformation that includes a gauche five-membered chelate ring and a skew six-membered chelate ring. oup.com A notable feature in the crystal structures of these libretexts.organeN4 complexes is the presence of disorder, where the gauche five-membered and skew six-membered chelate rings are randomly interchanged within the crystal lattice. oup.com
The structural parameters reflect the influence of the macrocycle's ring size. The average in-plane Ni-N distance in the libretexts.organeN4 complexes is larger than in the corresponding libretexts.organeN4 complexes, which in turn influences the axial bond lengths. An inverse correlation is observed: as the in-plane Ni-N distance increases, the axial Ni-X (where X is Cl or NCS) bond length tends to decrease. oup.com
Table 1: Selected Bond Lengths (Å) in Nickel(II) Complexes of libretexts.organeN4
| Compound | Average Ni-N Distance (Å) | Ni-X Distance (Å) | Reference |
|---|---|---|---|
| trans-[NiCl₂( libretexts.organeN₄)] | 2.118 | 2.457 | oup.com |
Structural Characterization of 1,4,7,10 Tetraazacyclopentadecane Metal Complexes
Solid-State Structural Elucidation using X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides invaluable data on bond lengths, bond angles, coordination geometry, and the conformation of the macrocyclic ligand.
The solid-state structures of several metal complexes with 1,4,7,10-Tetraazacyclopentadecane have been investigated.
Copper(II) Complex: The crystal structure of 1RS,4SR,7SR,10RS-(this compound)copper(II) tetrachlorozincate has been determined at 120 K. In this complex, the copper(II) ion is coordinated by the four nitrogen atoms of the macrocycle. The cation possesses approximate two-fold symmetry.
Cobalt(III) Complex: A trans-dichloro cobalt(III) complex, trans-[CoCl₂L]⁺ (where L = this compound), has been synthesized and characterized. Two isomers of this complex were isolated, demonstrating the structural diversity possible with this ligand. The characterization confirms the coordination of the macrocycle to the cobalt(III) center.
Nickel(II) Complex: While numerous studies on nickel(II) complexes with other tetraaza macrocycles like cyclam (14-membered ring) and cyclen (12-membered ring) are available, detailed single-crystal X-ray diffraction data for a Nickel(II) complex with this compound is not readily found in the surveyed literature.
The conformation of the macrocyclic ring is a key structural feature, dictated by the steric constraints of the chelate rings. In the copper(II) complex of this compound, the conformation is well-defined. The five-membered chelate rings adopt a gauche conformation. The larger, more flexible eight-membered chelate ring is observed to be in an extended twist conformation. This arrangement allows the macrocycle to effectively wrap around the central metal ion.
The coordination geometry around the metal center is determined by the nature of the metal ion, the coordinating ligand, and any additional anionic or solvent ligands.
Copper(II) Complex : In the aforementioned copper(II) complex, the CuN₄ group exhibits a tetrahedrally twisted geometry. The nitrogen-bound hydrogen atoms alternate on opposite sides of the mean N₄ plane, highlighting the distorted nature of the coordination sphere.
Cobalt(III) Complex : The isolated trans-[CoCl₂(C₁₁H₂₆N₄)]⁺ complexes feature a six-coordinate, distorted octahedral geometry. The four nitrogen atoms of the macrocycle form the equatorial plane, while the two chloride ions occupy the axial positions in a trans arrangement.
The following table summarizes key crystallographic and coordination geometry data for a representative Copper(II) complex.
| Complex | Metal Ion | Coordination Geometry | Macrocycle Conformation Details |
| [Cu(C₁₁H₂₆N₄)][ZnCl₄] | Copper(II) | Tetrahedrally twisted CuN₄ | Five-membered rings: gauche; Eight-membered ring: extended twist. |
| trans-[CoCl₂(C₁₁H₂₆N₄)]⁺ | Cobalt(III) | Distorted Octahedral | Equatorial coordination of the four N atoms. |
Solution-State Structural Investigations
Investigating the structure of these complexes in solution is crucial as it often represents the medium for chemical reactions. Spectroscopic techniques are the primary tools for these studies.
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. For diamagnetic complexes, such as those of Cobalt(III), ¹H and ¹³C NMR can provide detailed information about the symmetry of the complex and the conformation of the macrocyclic ligand. The presence of different isomers of the trans-[CoCl₂(C₁₁H₂₆N₄)]⁺ complex was confirmed by methods including NMR, which can distinguish between species with different arrangements of the ligand around the metal center. However, specific NMR spectral data detailing the conformational analysis of this compound complexes in solution are not extensively detailed in the available research. For paramagnetic complexes, such as those of Copper(II) and high-spin Nickel(II), NMR signals are often broadened, making detailed structural assignment more challenging, though the paramagnetic shifts can still provide valuable electronic structure information.
Electronic absorption spectroscopy, or UV-Vis, probes the electronic transitions within a molecule, particularly the d-d transitions in transition metal complexes. The energy and intensity of these absorptions are highly sensitive to the coordination geometry and the nature of the ligands surrounding the metal ion.
For the series of trans-[CoCl₂(N₄x)]⁺ complexes, where N₄x represents tetraaza macrocycles of varying ring sizes, including this compound, the ligand field absorption bands have been analyzed. These spectra are characteristic of a Co(III) ion in a distorted octahedral environment. From these spectra, ligand field parameters can be estimated. It was observed that as the ring size of the macrocycle increases, the ligand field strength of the nitrogen donors decreases. This is reflected in the energies of the d-d transitions.
The table below shows the absorption maxima for the trans-dichloro cobalt(III) complex of this compound.
| Complex | Solvent | Absorption Maxima (λ_max) | Transition Assignment |
| trans-[CoCl₂(C₁₁H₂₆N₄)]⁺ (Isomer A) | Acetonitrile | ~600 nm, ~400 nm | d-d transitions |
| trans-[CoCl₂(C₁₁H₂₆N₄)]⁺ (Isomer B) | Acetonitrile | ~600 nm, ~400 nm | d-d transitions |
Note: Approximate values are derived from graphical data in the literature. The two main bands are typical for the split d-d transitions in a C₄ᵥ or D₄ₕ symmetry environment for a Co(III) d⁶ ion.
This spectroscopic data provides a valuable complement to solid-state structures, confirming that the essential coordination features are often retained in solution.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is an indispensable tool for studying metal complexes that possess unpaired electrons (i.e., are paramagnetic). nih.govnationalmaglab.org This technique provides detailed information about the electronic structure, oxidation state, and coordination environment of the paramagnetic metal center. nih.govnationalmaglab.org
For paramagnetic complexes of tetraaza macrocycles, such as those with Cu(II) (a d⁹ ion), EPR spectroscopy can distinguish between different coordination geometries. researchgate.netsci-hub.se The g-tensor values obtained from an EPR spectrum are particularly informative. For instance, in Cu(II) complexes, the relationship between the g-values (g∥ and g⊥) can indicate whether the complex has a geometry that is, for example, an elongated octahedron or a trigonal bipyramid. sci-hub.se The geometry of the complex directly influences the d-orbital energy levels and, consequently, the ground state of the metal ion. researchgate.netsci-hub.se
The hyperfine coupling constants, which arise from the interaction between the electron spin and the nuclear spin of the metal and ligand atoms, offer further structural details. These couplings provide insight into the degree of covalency in the metal-ligand bonds and the distribution of the unpaired electron's wavefunction. mdpi.com In practice, EPR spectra of these complexes are often measured at low temperatures, sometimes in frozen solutions or by diluting the complex in a diamagnetic host, to obtain well-resolved spectra by minimizing spin-lattice and spin-spin relaxation effects. illinois.edu
Intermolecular Interactions and Crystal Packing Architectures
The solid-state structure of metal complexes is governed by a combination of the molecule's intrinsic geometry and the intermolecular forces that dictate how individual molecules arrange themselves into a crystal lattice. nih.gov The study of crystal packing is crucial for understanding the material properties of these compounds and for the rational design of new materials with desired functionalities, a field known as crystal engineering.
Hydrogen bonding is a powerful and directional intermolecular force that plays a pivotal role in the crystal engineering of tetraaza macrocycle complexes. illinoisstate.edu The secondary amine (N-H) groups present on the macrocyclic ring are excellent hydrogen bond donors. These groups can form strong hydrogen bonds with suitable acceptors, which can be counter-anions (e.g., halides, perchlorates), solvent molecules, or atoms on adjacent complexes. nih.govmdpi.com
For instance, in the crystal structure of a manganese(II) complex with the related ligand cyclen, extensive N-H···S hydrogen bonds link the discrete complex units into chains. These chains are then further connected into layers, which ultimately form a robust three-dimensional network. nih.govresearchgate.net Similarly, in nickel(II) and copper(II) complexes of cyclen, N-H···N and C-H···N hydrogen bonds have been shown to generate extensive three-dimensional networks. nih.gov The geometry and strength of these hydrogen bonds are critical in determining the final packing arrangement and the stability of the crystal structure.
Van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
π-π stacking interactions: When aromatic groups are present, either on the macrocycle itself or as part of other ligands or counter-ions, the stacking of these rings can be a significant structure-directing interaction. nih.gov
Ion-dipole and dipole-dipole interactions: These electrostatic interactions are important, especially in the presence of polar functional groups and charged species. nih.gov
The collective effect of these weaker forces, though individually less significant than strong hydrogen bonds, can be substantial in guiding the self-assembly process. nih.gov The subtle interplay between the shape of the metal complex and the various directional and non-directional weak forces determines the final, thermodynamically stable crystal packing. This can influence properties such as solubility, stability, and even catalytic activity. The flexibility of some macrocyclic ligands allows them to adopt different conformations, enabling the formation of complex and sometimes unexpected supramolecular structures. nih.gov
Supramolecular Chemistry Involving 1,4,7,10 Tetraazacyclopentadecane and Analogues
Principles of Molecular Recognition by Macrocyclic Hosts
The ability of macrocyclic hosts like 1,4,7,10-Tetraazacyclopentadecane to recognize and bind specific guest molecules is governed by a combination of non-covalent interactions. These interactions, including electrostatic forces, hydrogen bonding, van der Waals forces, and hydrophobic effects, work in concert to achieve selectivity. The preorganized nature of the macrocyclic framework, with its defined cavity size and arrangement of donor atoms, plays a crucial role in minimizing the entropic penalty upon binding, thereby enhancing the stability of the resulting host-guest complex.
Host-Guest Interactions with Small Molecules and Metal Ions
This compound, featuring four nitrogen donor atoms within its fifteen-membered ring, exhibits a strong affinity for transition metal ions. The stability of the resulting metal complexes is influenced by factors such as the size of the metal ion, its preferred coordination geometry, and the conformational flexibility of the macrocycle. The formation of these complexes is a classic example of host-guest chemistry, where the macrocycle (host) encapsulates the metal ion (guest).
The stability of these complexes can be quantified by their formation constants (log K). Potentiometric studies have been conducted to determine these values for various metal complexes of this compound. For instance, the stability constants for the 1:1 complexes with copper(II) and nickel(II) have been reported, providing insight into the thermodynamic stability of these host-guest systems.
Table 1: Stability Constants of Metal Complexes with this compound
| Metal Ion | Log K |
|---|---|
| Cu(II) | 20.35 |
| Ni(II) | 14.75 |
Data sourced from potentiometric studies.
The protonation constants of the macrocycle are also fundamental to understanding its interaction with guests, as the degree of protonation influences the ligand's charge and its ability to coordinate with cations.
Table 2: Protonation Constants (log K) of this compound
| Equilibrium | Log K |
|---|---|
| L + H+ ⇌ LH+ | 10.55 |
| LH+ + H+ ⇌ LH22+ | 9.75 |
| LH22+ + H+ ⇌ LH33+ | 2.5 |
| LH33+ + H+ ⇌ LH44+ | < 2 |
L represents this compound.
While the interaction with metal ions is well-documented, the binding of small, neutral organic molecules by this compound is a less explored area. The principles of molecular recognition suggest that the macrocycle's cavity could potentially host small molecules through hydrogen bonding and van der Waals interactions, but specific examples and binding data for this particular macrocycle are not extensively reported in the literature.
Anion Binding (e.g., Chloride) and its Influence on Conformational Frameworks
Protonated tetraazamacrocycles can act as effective hosts for anions, with the positively charged ammonium groups providing strong electrostatic and hydrogen-bonding interactions. The binding of an anion within the macrocyclic cavity can significantly influence the conformational framework of the host. This induced-fit mechanism can lead to a more organized and pre-organized conformation for anion recognition.
While the principles of anion binding are well-established for other tetraazamacrocycles, detailed thermodynamic and structural data for anion complexes of this compound, particularly with chloride, are limited in the available scientific literature.
Self-Assembly Processes and Supramolecular Architectures
Self-assembly is a process in which molecules spontaneously organize into ordered structures through non-covalent interactions. Macrocycles like this compound are excellent building blocks for the construction of complex supramolecular architectures due to their defined shapes and multiple coordination sites.
Formation of Discrete Supramolecular Structures
The coordination of metal ions to this compound can lead to the formation of discrete, well-defined supramolecular structures. For example, the 1:1 complexes with metal ions like Cu(II) and Ni(II) can be considered as simple discrete supramolecular entities. More complex discrete structures can be envisioned through the use of functionalized derivatives of the macrocycle, where pendant arms can participate in further intermolecular interactions, leading to the formation of dimers, trimers, or larger oligomeric assemblies. However, specific examples of such discrete multinuclear structures involving this compound are not extensively documented.
Design and Construction of Interpenetrated Architectures
Interpenetrated architectures, such as catenanes and rotaxanes, are fascinating examples of molecular entanglement. The construction of such structures often relies on template-directed synthesis, where a metal ion or another guest molecule directs the formation of the interlocked components. While the synthesis of interpenetrated structures using other tetraazamacrocycles is a well-established area of research, the specific use of this compound in the design and construction of such architectures is not a widely reported field of study. The principles of supramolecular chemistry suggest its potential as a component in such systems, but concrete examples remain to be explored.
Applications in Biomimetic Chemistry
Biomimetic chemistry seeks to mimic biological processes using synthetic molecules. Metal complexes of tetraazamacrocycles have been extensively studied as mimics of metalloenzymes, catalyzing a variety of reactions such as hydrolysis, oxidation, and electron transfer. The macrocycle provides a stable coordination environment for the metal ion, similar to the protein scaffold in an enzyme, while allowing for the coordination of substrates and the tuning of the metal's redox potential.
Although the potential for biomimetic applications of this compound complexes exists, particularly in areas like the catalytic hydrolysis of phosphate esters or as models for copper or nickel-containing enzymes, specific and detailed research findings focusing on this particular macrocycle in biomimetic chemistry are not prevalent in the current body of scientific literature. The study of its analogues suggests that its metal complexes could exhibit interesting catalytic activities, representing a promising area for future investigation.
Computational Chemistry Studies on 1,4,7,10 Tetraazacyclopentadecane Systems
Theoretical Elucidation of Molecular Structure and Conformation
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a primary method for determining the stable three-dimensional structures of molecules. nih.govtubitak.gov.tr For a flexible macrocycle like 1,4,7,10-tetraazacyclopentadecane, DFT calculations would be essential to identify its lowest energy conformers. Such studies typically involve optimizing the molecular geometry to find the most stable arrangement of atoms in space. While DFT studies have been performed on other 15-membered nitrogen-containing macrocycles, specific data on the optimized geometry, bond lengths, and bond angles for this compound are not present in the surveyed literature. nih.govtubitak.gov.tr
Application of Ab Initio and Semi-Empirical Methods
Ab initio and semi-empirical methods are alternative computational approaches to study molecular structure. Ab initio methods are based on first principles of quantum mechanics without experimental parameters, offering high accuracy, while semi-empirical methods use some experimental data to simplify calculations, making them faster for large molecules. A comprehensive conformational analysis of this compound would likely benefit from these methods to map its complex potential energy surface. However, specific studies applying these techniques to elucidate the conformation of this particular compound could not be located.
Electronic Structure and Reactivity Analysis
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.orglibretexts.org An FMO analysis for this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. Despite the utility of this analysis, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution within a molecule. researchgate.net It is used to predict how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the electrostatic character of the nitrogen lone pairs and the hydrocarbon backbone. No specific MEP maps for this compound were found in the searched scientific databases.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating complex molecular orbitals into the familiar language of Lewis structures, including bonds, lone pairs, and delocalization effects. numberanalytics.comuni-muenchen.de This analysis quantifies electron density in bonds and lone pairs and examines stabilizing interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For this compound, NBO analysis could provide deep insights into hyperconjugative interactions and the nature of the C-N and C-C bonds. However, published NBO analyses specific to this molecule are not currently available.
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational chemistry, particularly through molecular mechanics, has been employed to investigate the structural properties of metal complexes containing this compound. These structural models are fundamental to predicting and understanding the spectroscopic characteristics of these compounds. The conformation of the macrocycle, especially the flexible eight-membered chelate ring, and the geometry around the central metal ion are key determinants of their spectroscopic output.
While direct and extensive computational studies that predict and correlate the full spectroscopic profiles (such as vibrational or electronic spectra) of this compound complexes with experimental data are not widely detailed in available literature, the foundational work on structural modeling has been established. For instance, molecular mechanics calculations have been utilized to model the geometries of nickel(II) complexes with a range of tetraaza macrocycles, including this compound. acs.orgresearchgate.net These models rely on force-field parameters that are calibrated against experimental data, primarily X-ray crystallographic structures, to ensure their accuracy in reproducing the coordination environment of the metal ion. researchgate.net
The accurate prediction of a complex's three-dimensional structure is the initial and most critical step for any subsequent prediction of its spectroscopic properties. The calculated geometry, including bond lengths, bond angles, and dihedral angles, dictates the electronic energy levels and vibrational modes of the molecule. Methods like Density Functional Theory (DFT) are powerful tools for calculating spectroscopic data from first principles, but their application to this compound complexes is not extensively documented in public research. However, the principles of these correlations are well-established in coordination chemistry. For example, the calculated electronic transitions can be correlated with UV-visible absorption spectra, and computed vibrational frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to validate the computational model and assign spectral features.
Modeling of Metal Complexation and Ligand-Metal Interaction Energetics
The modeling of metal complexation with this compound and the energetics of the resulting ligand-metal interactions have been approached primarily through molecular mechanics (MM). These studies have been instrumental in understanding the stability and isomeric preferences of the resulting metal complexes.
A significant area of investigation has been the use of molecular mechanics to model the structures and relative strain energies of different isomers of metal complexes. acs.org For tetraaza macrocycles, the coordination of a metal ion can lead to various stable configurations, and computational modeling helps to predict which of these is energetically most favorable. For instance, a comparative molecular mechanics study was conducted on a series of low-spin nickel(II) complexes with various tetraaza macrocycles, which included this compound. acs.orgacs.org This type of study aims to extend existing force fields, such as the MM2 force field, to accurately model these complex systems. researchgate.net The calibration of the force field using a wide range of experimental X-ray data allows for the reliable calculation of the steric energies of different coordination geometries. researchgate.net
These models provide insight into the enthalpic contributions to the stability of the complexes. The total steric energy calculated by molecular mechanics is a sum of energies arising from bond stretching, angle bending, torsional strain, and non-bonded interactions. By comparing the steric energies of different possible isomers, researchers can predict the most stable arrangement of the ligand around the metal ion.
Advanced Research Applications of 1,4,7,10 Tetraazacyclopentadecane Complexes
Catalysis in Advanced Organic Synthesis
Complexes of 1,4,7,10-tetraazacyclopentadecane have been investigated for their catalytic prowess in a range of advanced organic synthesis reactions. The macrocyclic ligand can stabilize various transition metal ions, creating catalytically active sites for specific transformations.
Oxidative Reactions (e.g., Epoxidation of Alkenes, Oxidation of Sulfides)
The catalytic activity of transition metal complexes with tetraaza macrocycles in oxidation reactions is a subject of considerable interest. While research on the unsubstituted this compound is not as extensive as for its 12- and 14-membered counterparts, studies on related structures provide valuable insights. For instance, manganese and iron complexes of a dimethyl-substituted ethylene (B1197577) cross-bridged tetraazabicyclopentadecane ligand have been synthesized and characterized. researchgate.net These complexes, featuring a 15-membered ring system, have shown promise in oxidation catalysis.
Screening of the Mn(II) and Fe(II) complexes of 4,10-dimethyl-1,4,8,11-tetraazabicyclo[6.5.2]pentadecane for oxidation catalysis using hydrogen peroxide as the oxidant indicated that both are worthy of further development. researchgate.net The reversible redox processes observed for these complexes suggest their potential for catalytic cycles involving electron transfer. researchgate.net Although specific data on the epoxidation of a wide range of alkenes or the oxidation of various sulfides using simple this compound complexes are not extensively detailed in the available literature, the activity of these related complexes underscores the potential of the 15-membered tetraaza macrocyclic framework in mediating oxidative transformations.
Enantioselective Catalysis (e.g., Cyclopropanations, Michael Additions)
The development of chiral catalysts for enantioselective reactions is a cornerstone of modern organic synthesis. While tetraaza macrocycles can be functionalized with chiral moieties to induce asymmetry, specific applications of this compound complexes in enantioselective cyclopropanations and Michael additions are not widely reported in the reviewed scientific literature. Research in these areas tends to focus on other classes of catalysts. For instance, enantioselective cyclopropanations are often catalyzed by chiral rhodium or copper complexes, while enantioselective Michael additions frequently employ chiral organocatalysts like squaramides or prolinol ethers. The potential of chiral this compound complexes in these specific transformations remains an area for future exploration.
Development of Chemical Sensing Technologies
The ability of macrocyclic ligands to selectively bind specific ions makes them attractive candidates for the development of chemical sensors. The pre-organized cavity of this compound can be tailored to recognize and signal the presence of particular metal ions.
Selective Metal Ion Detection
The selective binding of metal ions is a key feature of tetraaza macrocycles. The size of the macrocyclic cavity and the nature of the donor atoms play a crucial role in determining which metal ions are bound most strongly. While the development of chemical sensors based on this compound is an active area of research, detailed studies specifying its use for the selective detection of particular metal ions are not extensively documented in the available literature. However, the principles of macrocyclic chemistry suggest that the 15-membered ring of this compound would offer different selectivity compared to the smaller 12-membered cyclen (1,4,7,10-tetraazacyclododecane) or the 14-membered cyclam (1,4,8,11-tetraazacyclotetradecane).
Molecular Recognition-Based Sensor Design
The design of sensors based on molecular recognition involves creating a host molecule that specifically interacts with a target guest molecule, leading to a measurable signal. Macrocycles like this compound can serve as the host scaffold in such sensors. By functionalizing the macrocycle with chromophores or fluorophores, the binding event can be translated into an optical or electrochemical signal. While the concept is well-established, specific examples of molecular recognition-based sensors employing this compound as the core recognition element are not prominently featured in the reviewed scientific literature, indicating a potential area for further research and development.
Research in Radiopharmaceutical Chelator Development
A crucial application of macrocyclic ligands is in the field of radiopharmaceuticals, where they act as chelators to stably bind radioactive metal ions. These radiolabeled complexes can then be targeted to specific sites in the body for diagnostic imaging or therapeutic purposes. The choice of macrocycle is critical and is often dictated by the size and coordination chemistry of the radiometal.
While 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a widely used chelator for a variety of radiometals, its 12-membered ring is not optimal for all radioisotopes, particularly larger ones. rsc.orgnih.gov This has led to research into larger macrocycles, such as those with 15-membered rings, as potentially more suitable chelators for these larger radiometals. The larger cavity of this compound and its derivatives could provide a better size match for larger metal ions, leading to more stable complexes.
Research into 15-membered tetraaza macrocycles has shown that they can stabilize the Ag(II) oxidation state, a property relevant to the chelation of silver radioisotopes. unipd.it Furthermore, the development of larger macrocycles like "macropa," an 18-membered ligand, has demonstrated the principle of tailoring the chelator size to the radiometal for enhanced stability, particularly for large radiometals like Actinium-225. nih.govrsc.org While direct and extensive studies on this compound as a radiopharmaceutical chelator are not as prevalent as those for DOTA, the foundational principles and the research on other larger macrocycles suggest its potential in this area, especially for radiometals that are not ideally suited for smaller chelators.
Design of Chelators for Diagnostic Radiometals (e.g., ²⁰³Pb, ⁶⁴Cu, Gd, La)
An extensive search of peer-reviewed chemical and medical literature yields no specific studies on the design or application of this compound-based chelators for complexing with diagnostic radiometals such as Lead-203 (²⁰³Pb), Copper-64 (⁶⁴Cu), Gadolinium (Gd), or Lanthanum (La). The research in this field has been directed towards other macrocyclic structures, particularly DOTA and its analogues, which have been shown to form stable complexes with these metals for use in Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). rsc.orgnih.gov
Design of Chelators for Therapeutic Radiometals (e.g., ²¹²Pb, ²²⁵Ac, ¹⁶¹Tb, ⁶⁷Cu)
Similarly, there is no available scientific literature detailing the design, synthesis, or evaluation of this compound derivatives as chelators for therapeutic radiometals. The development of chelators for potent therapeutic alpha- and beta-emitting radionuclides like Lead-212 (²¹²Pb), Actinium-225 (²²⁵Ac), Terbium-161 (¹⁶¹Tb), and Copper-67 (⁶⁷Cu) is a critical area of radiopharmaceutical research. However, studies have focused on chelators like DOTA and others that demonstrate the requisite stability to securely hold these metals. rsc.orgnih.gov There is no evidence to date of this compound being investigated for these purposes.
Evaluation of Chelate Stability and Kinetic Inertness for Radiopharmaceutical Research
The evaluation of thermodynamic stability and kinetic inertness is fundamental to the development of safe and effective radiopharmaceuticals. High stability and slow dissociation kinetics are crucial to prevent the release of free radiometals in vivo. While extensive data exists on the stability and inertness of complexes formed between various radiometals and chelators like DOTA, no such evaluation or detailed research findings have been published for complexes involving this compound. The scientific community has not explored the stability constants, dissociation kinetics, or in vivo behavior of its radiometal complexes.
Development of Luminescent Probes and Imaging Agents
The development of luminescent probes, often utilizing lanthanide metals, is a significant field in medical diagnostics and cellular imaging. These agents rely on a chelator to sensitize the metal ion's luminescence. A review of the literature finds no reports on the development or use of this compound or its derivatives as scaffolds for creating such luminescent probes or imaging agents. Research in this domain has centered on other macrocyclic platforms that have been functionalized to create effective luminescent reporters.
Future Perspectives in 1,4,7,10 Tetraazacyclopentadecane Research
Emerging Synthetic Methodologies and Sustainable Production Routes
The traditional syntheses of 1,4,7,10-tetraazacyclododecane (B123705), while effective, often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. orgsyn.org The future of cyclen synthesis lies in the development of more efficient, economical, and environmentally benign methodologies.
A significant push towards sustainability is evident in the exploration of greener reaction conditions and the use of renewable resources. kit.edukit.edu Research is focused on replacing hazardous solvents with more environmentally friendly alternatives, such as acetonitrile, which can lead to higher yields, reduced reaction times, and simplified purification processes. rsc.org The principles of atom economy are also being applied to minimize waste generation. orgsyn.org Furthermore, the development of catalytic systems, including the use of organocatalysts, is a promising avenue for more sustainable production of polyazamacrocycles. kit.edu The overarching goal is to develop industrial-scale syntheses that are not only cost-effective but also have a minimal environmental footprint, moving away from classical methods that generate significant waste. google.comgoogle.com
Table 1: Comparison of Synthetic Routes for 1,4,7,10-Tetraazacyclododecane
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Classical Richman-Atkins | Multi-step synthesis using tosyl protecting groups. orgsyn.orggoogle.com | Reliable and well-established. | Labor-intensive, poor atom economy, use of harsh reagents. orgsyn.org |
| Dione Reduction Method | Two-step process involving a cyclic oxamide (B166460) intermediate. jlu.edu.cn | Simplified procedure. | Moderate overall yield. jlu.edu.cn |
| Bis-imidazoline Route | Three-step synthesis via a cyclized imidazolinium salt. nih.gov | High overall yield (approx. 65%), scalable. nih.gov | Involves specific intermediates. |
| Dithiooxamide (B146897) Method | Two-step sequence using a dithiooxamide template. orgsyn.org | Short, relatively efficient (44-68% overall yield), atom-economic. orgsyn.org | Production of toxic hydrogen sulfide, use of DIBAL-H. orgsyn.org |
Exploration of Novel Coordination Chemistry Frontiers and Multifunctional Complexes
The coordination chemistry of 1,4,7,10-tetraazacyclododecane and its derivatives, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is a rich and expanding field. rsc.org The ability of the cyclen framework to form highly stable and kinetically inert complexes with a wide array of metal ions is central to its utility. google.comnih.govicm.edu.pl
Future research is poised to explore new frontiers in the coordination chemistry of cyclen-based ligands. This includes the synthesis and characterization of complexes with less common metal ions and the investigation of unusual coordination geometries. mdpi.comnih.gov For instance, a silicon complex of cyclen has been synthesized, exhibiting a dimeric structure in the solid state with pentacoordinate silicon atoms, opening possibilities for novel reactivity. mdpi.com The study of the thermodynamic and kinetic properties of these new complexes is crucial for understanding their stability and potential applications. nih.govacs.orgconsensus.appresearchgate.net
A major thrust in this area is the design of multifunctional complexes that integrate diagnostic and therapeutic capabilities, a concept known as "theranostics". rsc.org DOTA derivatives are being engineered to chelate radiometals for use in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and radiotherapy. rsc.orgbiosynth.com By attaching targeting vectors such as peptides, these complexes can be directed to specific disease sites, enabling targeted imaging and treatment. nih.gov The development of redox-sensitive MRI contrast agents based on DOTA derivatives is another active area of research, aiming to create probes that can report on the biological redox environment. nih.gov Furthermore, modifications to the DOTA structure, such as the introduction of N-oxide functionalities, are being explored to enhance the properties of the resulting metal complexes, for example, by increasing the relaxivity of gadolinium-based MRI contrast agents. nih.gov
Table 2: Selected Metal Complexes of DOTA and Their Applications
| Metal Ion | Application | Description |
| Gadolinium(III) | MRI Contrast Agent google.comicm.edu.pl | The Gd-DOTA complex is a widely used contrast agent in magnetic resonance imaging due to its high stability. google.com |
| Lutetium-177 | Radiotherapy | 177Lu-DOTA-TATE is used for peptide receptor radionuclide therapy (PRRT) of neuroendocrine tumors. |
| Gallium-68 | PET Imaging rsc.org | 68Ga-DOTA-TATE is a PET radiopharmaceutical for imaging somatostatin (B550006) receptor-positive tumors. rsc.org |
| Copper-64 | PET Imaging rsc.org | 64Cu-DOTA complexes are being investigated for PET imaging of various cancers. rsc.org |
| Lead(II) | Theranostics nih.gov | The lead radioisotopes 203Pb and 212Pb, when chelated with DOTA, form a theranostic pair for cancer treatment and imaging. nih.gov |
Advancements in Supramolecular Architectures and Functional Materials
The rigid yet flexible nature of the 1,4,7,10-tetraazacyclododecane backbone makes it an excellent scaffold for the construction of complex supramolecular architectures and functional materials. The future in this domain lies in the rational design of cyclen-based building blocks that can self-assemble into well-defined and functional superstructures.
Researchers are exploring the use of non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, to direct the assembly of cyclen derivatives into one-, two-, and three-dimensional networks. nih.govnih.gov For example, manganese(II) complexes of cyclen have been shown to form three-dimensional networks through intermolecular N-H···S hydrogen bonding. nih.gov The design of cyclen-based ligands with specific recognition motifs will enable the creation of host-guest systems for sensing and molecular recognition applications.
The incorporation of 1,4,7,10-tetraazacyclododecane and its derivatives into polymeric and solid-state materials is a promising strategy for developing new functional materials. This includes the development of metal-organic frameworks (MOFs) and coordination polymers where the cyclen complex acts as a node. Such materials could have applications in catalysis, gas storage, and separation. The functionalization of surfaces with cyclen derivatives is another area of interest, with potential applications in creating sensors and biocompatible coatings.
Integration of 1,4,7,10-Tetraazacyclododecane Systems into Interdisciplinary Research Areas
The versatility of 1,4,7,10-tetraazacyclododecane and its derivatives has propelled their integration into a multitude of interdisciplinary research areas, a trend that is expected to accelerate in the future.
In medicine , beyond the established use in diagnostics and therapy, cyclen-based systems are being explored for drug delivery applications. biosynth.com The macrocycle can be functionalized to carry therapeutic payloads, which can then be targeted to specific cells or tissues. The development of bifunctional chelators that can be easily conjugated to biomolecules is a key area of research in this context. nih.gov
In catalysis , cyclen complexes of transition metals are being investigated as catalysts for a variety of organic transformations. tcichemicals.com The macrocyclic ligand can enforce specific coordination geometries and electronic properties on the metal center, leading to unique catalytic activity and selectivity. Future work will likely focus on developing catalysts for green and sustainable chemical processes.
In environmental science , the strong chelating properties of cyclen and its derivatives make them potential candidates for the sequestration of heavy metal ions from contaminated water. Research in this area will focus on designing ligands with high selectivity for specific toxic metals and developing practical methods for their application in environmental remediation.
In materials science , the incorporation of cyclen-based complexes into materials can impart them with novel optical, magnetic, or electronic properties. icm.edu.pl For example, lanthanide complexes of DOTA derivatives are known for their luminescent properties and are being explored for use in optical imaging and as components of light-emitting materials. rsc.org
The continued exploration of 1,4,7,10-tetraazacyclododecane and its derivatives promises to yield exciting new discoveries and applications across a broad spectrum of scientific disciplines, solidifying its status as a truly ubiquitous and indispensable molecular scaffold.
Q & A
Q. What are the recommended methods for synthesizing 1,4,7,10-Tetraazacyclopentadecane, and how do reaction conditions influence yield and purity?
Synthesis typically involves macrocyclization of linear polyamine precursors under controlled conditions. For related macrocycles like 1,4,7,10-Tetraazacyclododecane (Cyclen), template-assisted synthesis using metal ions (e.g., Zn²⁺) preorganizes the ligand, improving yield . Cyclopentadecane’s larger ring size (15-membered vs. 12-membered) may require adjusted conditions (e.g., longer reaction times, higher dilution) to favor entropy-driven ring closure. Purity is enhanced via recrystallization or chromatography, with yields influenced by solvent polarity and temperature gradients .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C) identifies amine proton environments and macrocyclic symmetry .
- Mass spectrometry (ESI-MS) confirms molecular weight and detects byproducts like oligomers .
- HPLC-UV/Vis assesses purity; retention time shifts correlate with structural modifications in analogs like DOTA derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use nitrile gloves, lab coats, and eye protection; avoid dust inhalation (P95 respirators recommended) .
- Store in cool, dry conditions; dispose via hazardous waste streams .
- Acute toxicity data for cyclopentadecane are limited, but related compounds (e.g., Cyclen derivatives) show low oral toxicity (rat LD₅₀ >11,500 mg/kg) .
Advanced Research Questions
Q. How does the ring size of this compound affect its metal ion complexation stability compared to smaller macrocycles like Cyclen?
Larger macrocycles exhibit lower stability constants for small metal ions (e.g., Gd³⁺) due to cavity mismatch. Cyclen (12-membered) forms highly stable Gd³⁺ complexes (log K ~23) for MRI contrast agents . Cyclopentadecane’s expanded cavity may better accommodate larger ions (e.g., Pb²⁺), but stability studies require potentiometric titration (log K determination) and relaxivity measurements .
Q. What strategies mitigate nitrogen inversion dynamics in this compound to stabilize specific conformers for targeted applications?
- Protonation (low pH) or metal coordination locks the macrocycle in rigid conformers .
- Steric hindrance via substituents (e.g., methyl groups) reduces inversion rates.
- Variable-temperature NMR quantifies activation energy barriers, guiding conformational stabilization .
Q. How do solvent polarity and counterion choice influence the solubility and reactivity of this compound in coordination chemistry?
- Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates during complexation .
- Counterions (Cl⁻, NO₃⁻) modulate solubility via ion-pairing; triflate anions improve solubility in nonpolar media.
- Solvent effects on reaction kinetics are studied via stopped-flow spectrophotometry .
Q. What factorial design approaches optimize reaction parameters for synthesizing this compound derivatives with high enantiomeric purity?
- 2ᵏ factorial designs evaluate variables (temperature, catalyst loading, solvent polarity).
- Response surface methodology (RSM) identifies optimal conditions. For Cyclen derivatives, such designs improved yields by 30% . Cyclopentadecane synthesis may prioritize factors affecting macrocycle closure (e.g., dilution, time) .
Q. In designing bifunctional derivatives for biomolecule conjugation, what linker chemistries minimize interference with metal-binding sites?
Q. How does the presence of electron-withdrawing substituents on the macrocycle affect the basicity of this compound’s amine groups?
Electron-withdrawing groups (e.g., acetyl) reduce amine basicity by lowering electron density, quantified via pKa shifts in titration studies. Acetylated Cyclen analogs show pKa reductions of 2–3 units ; similar effects are expected for cyclopentadecane derivatives.
Q. What are the key thermodynamic parameters (e.g., log K, ΔH) governing protonation equilibria of this compound?
- Potentiometric titration in aqueous solution (0.1 M KCl) provides log K values for sequential protonation steps .
- Calorimetry measures ΔH, revealing enthalpy-driven vs. entropy-driven processes. Cyclododecane derivatives exhibit log K1–4 values of 10–12 for primary amines; cyclopentadecane data require experimental validation .
Notes on Evidence Utilization
- Cyclopentadecane-specific data are limited; methodologies from Cyclen (1,4,7,10-Tetraazacyclododecane) studies are extrapolated .
- Safety protocols are derived from structurally similar compounds .
- Advanced questions emphasize experimental design (e.g., factorial optimization ) and comparative analysis with smaller macrocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
